molecular formula C15H28N2O2 B582072 tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate CAS No. 936221-73-7

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Cat. No.: B582072
CAS No.: 936221-73-7
M. Wt: 268.401
InChI Key: XNNYFIMWBZGFIW-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C15H28N2O2 and a molecular weight of 268.4 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical applications.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs for treating neurological disorders, pain management, and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate typically involves the reaction of 1-cyclopentylpiperidin-4-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    tert-Butyl-N-methylcarbamate: Another derivative with different substituents on the nitrogen atom.

    tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate: A more complex compound with additional functional groups.

Uniqueness: tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is unique due to its specific structure, which combines a piperidine ring with a cyclopentyl group and a tert-butyl carbamate moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYFIMWBZGFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693178
Record name tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936221-73-7
Record name tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was synthesized from the commercially available piperidin-4-yl-carbamic acid tert-butyl ester (2) (5 g, 25 mmol, 1 equiv) which was dissolved in acetonitrile (150 mL), followed by the addition of iodo-cyclopentane (9.79 g, 50 mmol, 2 equiv) and K2CO3 (3.45 g, 25 mmol, 1 equiv). The solution was stirred at room temperature for 48 hours. Due to the incompleteness of the reaction, iodocyclo-pentane (1.70 g, 8.69 mmol, 0.35 equiv) and K2CO3 (1 g, 7.25 mmol, 0.29 equiv) were added to the solution. The solution was stirred at room temperature for several hours. The solution was filtered over a bed of dicalite and the filtrate was evaporated under reduced pressure to obtain 3 (6.70 g, 25 mmol, quantitative). LRMS (ES+): m/z 269.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.79 g
Type
reactant
Reaction Step Two
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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